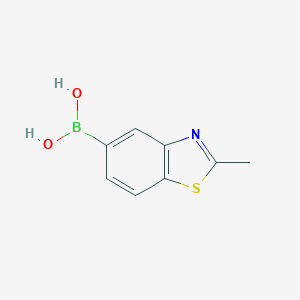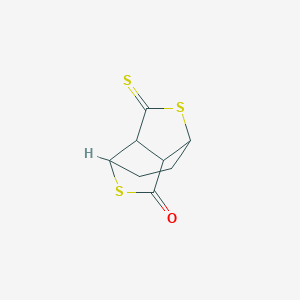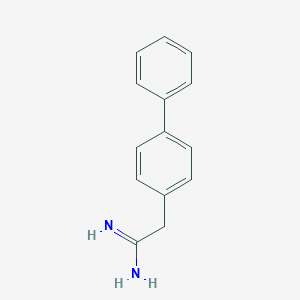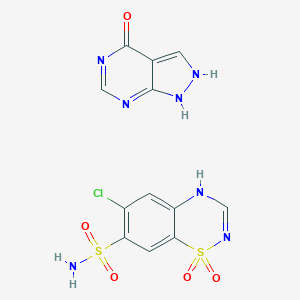
H-Thr(bzl)-OH hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride, also known as benzyl threonine hydrochloride, is a derivative of the amino acid threonine. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine. It is recognized for its role in influencing anabolic hormone secretion, providing fuel during exercise, and preventing muscle damage.
Aplicaciones Científicas De Investigación
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its role in protein structure and function, as well as its effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in muscle recovery and as a dietary supplement.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Target of Action
H-Thr(bzl)-OH hcl is a derivative of the amino acid threonine . Its primary targets are the biological systems that utilize amino acids and their derivatives. These systems include those involved in the secretion of anabolic hormones, energy supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Mode of Action
The compound interacts with its targets by influencing the secretion of anabolic hormones, providing fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the metabolism of amino acids and their derivatives. These pathways play crucial roles in various physiological processes, including muscle growth and repair, energy production, and stress response .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced secretion of anabolic hormones, increased energy supply during exercise, improved mental performance during stress-related tasks, and reduced exercise-induced muscle damage . These effects contribute to its recognition as a beneficial ergogenic dietary substance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride involves the protection of the hydroxyl group of threonine with a benzyl group. This is typically achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzyl threonine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the benzyl protecting group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl threonine ketone or aldehyde.
Reduction: Formation of free threonine.
Substitution: Formation of various threonine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
H-Thr-OMe-HCl: Methyl threonine hydrochloride.
H-Thr-OBzl-HCl: Benzyl threonine hydrochloride.
H-Thr(Bzl)-Ol-HCl: Benzyl threonine alcohol hydrochloride.
Uniqueness
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride is unique due to its specific benzyl protection, which makes it a valuable intermediate in peptide synthesis. Its ability to influence anabolic hormone secretion and provide fuel during exercise also sets it apart from other threonine derivatives.
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H/t8-,10+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECHCUXLJZQHOJ-SCYNACPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)
![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI)](/img/structure/B151212.png)

![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)










